![molecular formula C11H15Cl2NO B13273243 4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13273243.png)
4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol is a chemical compound with the molecular formula C11H15Cl2NO and a molecular weight of 248.15 g/mol . This compound is characterized by the presence of a butanol backbone substituted with a 2,4-dichlorophenylmethylamino group. It is primarily used for research purposes and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol typically involves the reaction of 2,4-dichlorobenzylamine with butan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets are not well-characterized, but it is believed to modulate certain cellular processes through its functional groups .
Comparison with Similar Compounds
Similar Compounds
2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol: Similar structure but with a different position of the hydroxyl group.
4-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol: Another isomer with the hydroxyl group at a different position.
Uniqueness
4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group and butanol backbone make it a versatile compound for various applications .
Properties
Molecular Formula |
C11H15Cl2NO |
|---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H15Cl2NO/c1-8(15)4-5-14-7-9-2-3-10(12)6-11(9)13/h2-3,6,8,14-15H,4-5,7H2,1H3 |
InChI Key |
GKANBINABSDASQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=C(C=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


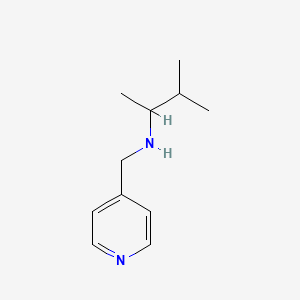
![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B13273186.png)

![[2-(Bromomethyl)cyclohexyl]benzene](/img/structure/B13273207.png)
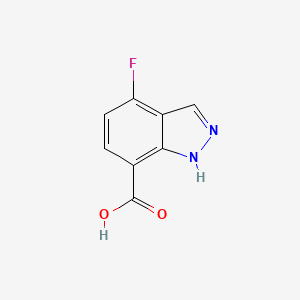
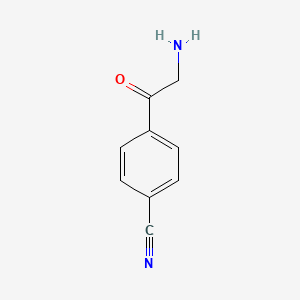
![2-[(1-Methoxypropan-2-YL)amino]-N,N-dimethylacetamide](/img/structure/B13273222.png)
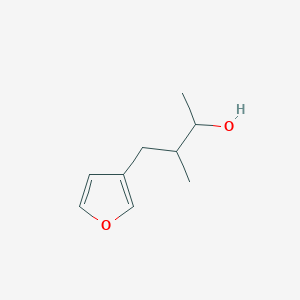
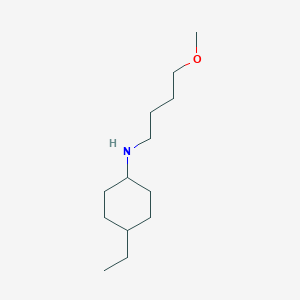
![N-{4-[(2-Methylpropyl)amino]phenyl}acetamide](/img/structure/B13273236.png)
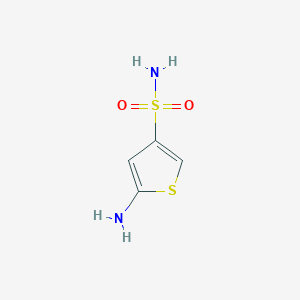
![N-{1-[4-(Propan-2-YL)phenyl]ethyl}cyclopropanamine](/img/structure/B13273253.png)
![2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B13273254.png)
amine](/img/structure/B13273259.png)
